![molecular formula C20H21N5O4S B2841292 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171034-39-1](/img/structure/B2841292.png)
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl benzamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) explored the synthesis of related oxadiazole compounds, focusing on their potential biological activities. They developed novel bicyclic systems containing the 1,2,4-oxadiazol ring and predicted their biological activities using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Spectral Characterisation
Mahmoud et al. (2012) synthesized various derivatives, including the 1,3,4-oxadiazol-2-yl compound, and characterized them using spectral techniques. This research contributes to understanding the chemical properties of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Antibacterial Study of Derivatives
Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a related 1,3,4-oxadiazol compound. Their research included an antibacterial study, demonstrating the potential of these compounds in medical applications (Khalid, Aziz-ur-Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
RET Kinase Inhibitors for Cancer Therapy
Han et al. (2016) discovered novel benzamides derivatives, including those containing 1,2,4-oxadiazole, as RET kinase inhibitors. This research is significant for cancer therapy, demonstrating the therapeutic potential of such compounds (Han, Li, Ai, Sheng, Hu, Hu, & Geng, 2016).
Antimicrobial and Antitubercular Agents
Joshi et al. (2017) synthesized new analogs related to the 1,3,4-oxadiazol compound and evaluated them as potential antimicrobial and antitubercular agents. This indicates the scope of these compounds in treating infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Acetyl- and Butyrylcholinesterase Inhibition
Pflégr et al. (2022) explored 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase. This research is particularly relevant for the treatment of dementias and myasthenia gravis, showcasing the medicinal applications of these compounds (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Therapeutic Potential in Various Diseases
Siwach & Verma (2020) discussed the therapeutic potential of oxadiazole-containing compounds in various diseases. They highlighted the broad range of chemical and biological properties, including antibacterial, antiviral, and antioxidant activities (Siwach & Verma, 2020).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMXNGRPVBORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.